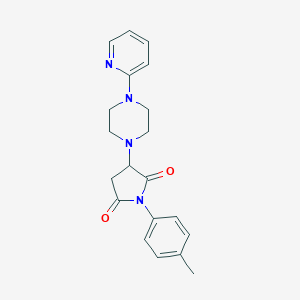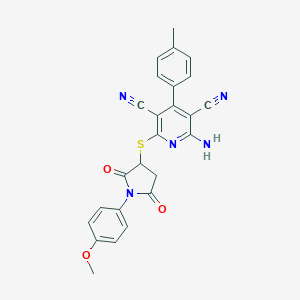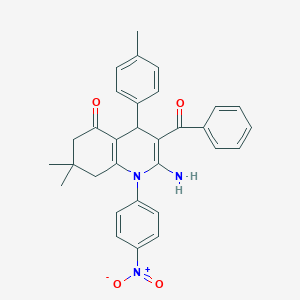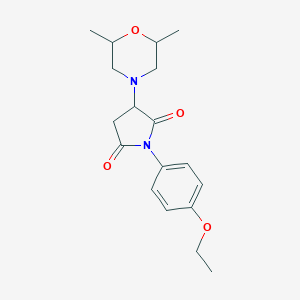
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione, also known as PPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is not fully understood. However, it is believed that 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione acts as a partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress responses. By binding to this receptor, 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione can modulate the activity of serotonin, a neurotransmitter that plays a key role in these processes.
Biochemical and Physiological Effects:
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione can increase the activity of the 5-HT1A receptor, leading to an increase in serotonin release. This can result in a reduction in anxiety and depression-like behaviors in animal models. 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has also been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is its high affinity for the 5-HT1A receptor. This makes it a valuable tool for studying the physiological effects of this receptor. 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one of the limitations of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is its specificity for the 5-HT1A receptor. This limits its use in studying other receptors and biological processes.
Zukünftige Richtungen
There are several future directions for research involving 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione. One area of interest is the potential use of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione in the treatment of depression and anxiety disorders. Further studies are needed to determine the efficacy and safety of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione in these conditions. Another area of interest is the use of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione in the study of other serotonin receptors and their physiological effects. This could lead to a better understanding of the complex role of serotonin in the brain and its potential therapeutic uses.
Synthesemethoden
The synthesis of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione can be achieved through a multistep process. The first step involves the reaction of 4-bromopyridine with piperazine to form 4-(1-piperazinyl)pyridine. This intermediate is then reacted with p-tolylacetic acid to form the final product, 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione. The synthesis of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been optimized to yield high purity and high yields, making it a cost-effective compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been shown to have a variety of scientific research applications. One of the primary uses of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is in the study of serotonin receptors. 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been shown to have a high affinity for the 5-HT1A receptor, making it a valuable tool for studying the physiological effects of this receptor. 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
Produktname |
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C20H22N4O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N4O2/c1-15-5-7-16(8-6-15)24-19(25)14-17(20(24)26)22-10-12-23(13-11-22)18-4-2-3-9-21-18/h2-9,17H,10-14H2,1H3 |
InChI-Schlüssel |
FNSYNEITSVRIPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)





![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)

![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)